2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate
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Overview
Description
2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C21H18N4O8 and its molecular weight is 454.395. The purity is usually 95%.
BenchChem offers high-quality 2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising results as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties. They can be used in the development of drugs for the treatment of various inflammatory diseases .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties. They can interfere with the growth of cancer cells and are used in the development of anticancer drugs .
Anti-HIV Activity
Indole derivatives have been used in the development of drugs for the treatment of HIV. For example, indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. They can neutralize harmful free radicals in the body, which can help prevent various diseases .
Antimicrobial Activity
Indole derivatives have antimicrobial properties and can be used in the development of drugs for the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties. They can be used in the development of drugs for the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties. They can be used in the development of drugs for the treatment of diabetes .
Mechanism of Action
Target of Action
The compound, 2-({2’-Amino-3’-cyano-6’-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate, is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the therapeutic effects associated with these compounds .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have a significant impact at the molecular and cellular levels .
properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O8/c1-10(2)18(26)31-6-7-32-19(27)16-11(3)33-17(23)14(9-22)21(16)13-8-12(25(29)30)4-5-15(13)24-20(21)28/h4-5,8H,1,6-7,23H2,2-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFARCYEAIFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C(=C(O1)N)C#N)C(=O)OCCOC(=O)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2'-Amino-3'-cyano-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate |
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